1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl thiophene-2-carboxylate 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16381254
InChI: InChI=1S/C17H18N4O2S/c1-5-13-12(4)20-21(17-18-10(2)9-11(3)19-17)15(13)23-16(22)14-7-6-8-24-14/h6-9H,5H2,1-4H3
SMILES:
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.4 g/mol

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl thiophene-2-carboxylate

CAS No.:

Cat. No.: VC16381254

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl thiophene-2-carboxylate -

Specification

Molecular Formula C17H18N4O2S
Molecular Weight 342.4 g/mol
IUPAC Name [2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] thiophene-2-carboxylate
Standard InChI InChI=1S/C17H18N4O2S/c1-5-13-12(4)20-21(17-18-10(2)9-11(3)19-17)15(13)23-16(22)14-7-6-8-24-14/h6-9H,5H2,1-4H3
Standard InChI Key HUQABMVRALOJKN-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)C3=CC=CS3

Introduction

Structural Nomenclature and Molecular Architecture

The systematic name 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl thiophene-2-carboxylate delineates its three-core heterocyclic framework:

  • Pyrimidine ring: Substituted at the 2-position with a pyrazole group and bearing methyl groups at C4 and C6.

  • Pyrazole ring: Functionalized at N1 with the pyrimidine group, with ethyl (C4) and methyl (C3) substituents.

  • Thiophene carboxylate: Esterified at the pyrazole’s C5 position via a carboxylate linkage.

This arrangement suggests significant steric and electronic interactions between the aromatic systems. The pyrimidine’s electron-deficient nature may engage in hydrogen bonding or π-π stacking, while the thiophene’s sulfur atom introduces potential for redox activity .

Synthetic Methodologies and Reaction Pathways

Pyrazole Core Functionalization

The pyrazole ring serves as the central scaffold. Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 85290-78-4) is a key precursor in analogous syntheses. As demonstrated in , alkylation or arylation at the pyrazole’s N1 position is achievable under strongly basic conditions. For example, reactions with sodium hydride in DMF at elevated temperatures (180°C) facilitate substitution with chloropyridines or sulfonyl groups .

Hypothesized Synthesis Route:

  • N1 Pyrimidine Attachment: Reacting ethyl 3-methyl-1H-pyrazole-4-carboxylate with 2-chloro-4,6-dimethylpyrimidine under basic conditions (e.g., K₂CO₃/DMF, 100°C) to yield the N1-pyrimidinyl intermediate.

  • Esterification at C5: Coupling the pyrazole’s C5 hydroxyl with thiophene-2-carbonyl chloride via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification.

Reaction Optimization Challenges

  • Regioselectivity: Competing substitution at pyrazole’s N1 vs. N2 positions necessitates careful control of stoichiometry and base strength .

  • Thermal Stability: Prolonged heating (>150°C) risks decarboxylation of the ethyl ester group, as observed in related pyrazole derivatives .

Physicochemical Properties and Computational Predictions

Using data from structurally related compounds (e.g., ethyl 3-methyl-1H-pyrazole-4-carboxylate) , the following properties are extrapolated:

PropertyPredicted ValueBasis in Literature
Molecular Weight~403.45 g/molSum of fragment masses
Log P (octanol-water)2.8–3.5XLOGP3 for pyrazole-thiophene
Aqueous Solubility0.5–1.2 mg/mL (25°C)ESOL model for esters
Melting Point120–135°CAnalogous pyrimidine-pyrazoles
Hydrogen Bond Acceptors7Functional group count

Key Observations:

  • The thiophene carboxylate enhances hydrophobicity compared to simpler pyrazole esters (Log P ~1.0 for ethyl 3-methylpyrazole-4-carboxylate) .

  • Intramolecular hydrogen bonds between the pyrimidine’s amino groups and ester carbonyls may stabilize the crystal lattice, as seen in .

Future Research Directions

  • Synthetic Scale-Up: Optimize microwave-assisted synthesis to reduce reaction times and improve yields.

  • Crystallographic Studies: Resolve X-ray structures to confirm intramolecular hydrogen bonding patterns .

  • In Vivo Toxicity Screening: Evaluate acute toxicity in rodent models to prioritize lead optimization.

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